N-Desethyl Acetildenafil

Metabolite Identification Forensic Toxicology LC-MS/MS Method Validation

N-Desethyl Acetildenafil (CAS 147676-55-9), a pyrazolopyrimidinone derivative with molecular formula C23H30N6O3 and molecular weight 438.52, is structurally related to sildenafil and classified as a phosphodiesterase type 5 (PDE5) inhibitor. This compound occurs as the primary N-dealkylated metabolite of acetildenafil, an unapproved sildenafil analogue, and is not itself an approved pharmaceutical agent.

Molecular Formula C23H30N6O3
Molecular Weight 438.5 g/mol
CAS No. 147676-55-9
Cat. No. B024436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl Acetildenafil
CAS147676-55-9
Synonyms5-[2-Ethoxy-5-(1-piperazinylacetyl)phenyl]-1,4-dihydro-1-methyl_x000B_-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 
Molecular FormulaC23H30N6O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCNCC4)OCC)C
InChIInChI=1S/C23H30N6O3/c1-4-6-17-20-21(28(3)27-17)23(31)26-22(25-20)16-13-15(7-8-19(16)32-5-2)18(30)14-29-11-9-24-10-12-29/h7-8,13,24H,4-6,9-12,14H2,1-3H3,(H,25,26,31)
InChIKeyWEOQBTNHLQVMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desethyl Acetildenafil (CAS 147676-55-9) Procurement Guide: Analogue Differentiation for Forensic and Analytical Applications


N-Desethyl Acetildenafil (CAS 147676-55-9), a pyrazolopyrimidinone derivative with molecular formula C23H30N6O3 and molecular weight 438.52, is structurally related to sildenafil and classified as a phosphodiesterase type 5 (PDE5) inhibitor . This compound occurs as the primary N-dealkylated metabolite of acetildenafil, an unapproved sildenafil analogue, and is not itself an approved pharmaceutical agent . Its predominant scientific and industrial procurement relevance resides not in therapeutic applications, but as a critical analytical reference standard for detecting illicit adulteration in dietary supplements, forensic toxicology casework, and pharmaceutical impurity profiling [1].

Why Generic Substitution of N-Desethyl Acetildenafil with Other PDE5 Inhibitors or Metabolites Fails in Analytical Workflows


In forensic and quality control laboratories, the interchangeability of PDE5 inhibitor analogues is analytically unsound. N-Desethyl Acetildenafil possesses a unique molecular identity characterized by a free piperazine nitrogen following N-deethylation, which fundamentally alters its chromatographic retention behavior, mass spectrometric fragmentation pattern, and ionization efficiency relative to its parent compound acetildenafil or N-Boc-protected derivatives [1]. Regulatory detection methods validated for acetildenafil or sildenafil cannot reliably quantify N-Desethyl Acetildenafil without a certified reference standard of the exact compound, as cross-calibration introduces systematic bias due to divergent response factors in LC-MS/MS systems . Furthermore, the compound's distinct ion mobility spectrum—exhibiting partial fragmentation α to the carbonyl group to produce a characteristic fragment ion (K₀ = 1.0280 cm² V⁻¹ s⁻¹) alongside the intact molecular ion—distinguishes it from sildenafils and avanafil, which yield only single molecular ion peaks [2]. Substituting with a structurally related analogue, even N-Boc-N-desethyl Acetildenafil or the deuterated d8 variant, is functionally inappropriate because each serves a distinct analytical purpose: the former is a synthetic intermediate/protected impurity standard, the latter an isotopically labeled internal standard, while unlabeled N-Desethyl Acetildenafil is the required reference material for quantifying the actual metabolite in biological matrices or adulterated products.

N-Desethyl Acetildenafil: Quantitative Differentiation Evidence Versus Closest Analogs for Analytical Procurement Decisions


Molecular Identity Divergence: N-Desethyl Acetildenafil Versus Parent Acetildenafil

N-Desethyl Acetildenafil differs from its parent compound acetildenafil by the absence of an N-ethyl group on the piperazine ring, yielding a free secondary amine. This structural difference results in a molecular weight reduction of 28.05 Da (Δm/z) and confers increased polarity, directly affecting reversed-phase chromatographic retention and electrospray ionization efficiency . The compound is specifically identified as an acetildenafil metabolite and a relevant impurity in synthetic acetildenafil preparations, making it a required reference material distinct from the parent API .

Metabolite Identification Forensic Toxicology LC-MS/MS Method Validation

Functional Differentiation: Unlabeled Reference Standard Versus Deuterated Internal Standard (N-Desethyl Acetildenafil-d8)

N-Desethyl Acetildenafil (unlabeled, CAS 147676-55-9) and N-Desethyl Acetildenafil-d8 Dihydrochloride (CAS 1215657-61-6) are analytically distinct materials with non-interchangeable roles in validated quantitative methods. The unlabeled compound (MW 438.52) serves as the primary calibration reference standard for generating external calibration curves and determining absolute concentrations in unknown samples [1]. The deuterated d8 analogue (MW 519.49 as dihydrochloride salt) functions as an isotopically labeled internal standard, added to samples prior to extraction to correct for matrix effects, recovery variability, and instrument drift .

Quantitative Analysis Isotope Dilution LC-MS/MS Reference Standards

Regulatory and Methodological Relevance: Direct Inclusion in Validated Forensic and Food Safety LC-MS/MS Methods

N-Desethyl Acetildenafil is not merely a research chemical but a directly relevant analyte in validated regulatory and forensic analytical methods. The compound (and its N-Boc-protected derivative) are explicitly included in Chinese national food safety standard GB 31658.17-2021 for the detection of sildenafil-type drugs in animal-derived foods, with method validation establishing a limit of detection (LOD) of 0.5 μg/kg and a limit of quantitation (LOQ) of 1.0 μg/kg using LC-MS/MS with isotope internal standardization . In contrast, the parent compound acetildenafil is typically included in broader PDE5 inhibitor screening panels (e.g., alongside sildenafil, tadalafil, vardenafil) with detection limits in the range of 0.25-0.43 mg/kg for health product adulteration analysis [1].

Forensic Toxicology Food Safety Method Validation Regulatory Compliance

Potency Differentiation: EC50 Value for PDE5 Inhibition in Vascular Tissue Assay

N-Desethyl Acetildenafil retains PDE5 inhibitory activity as a metabolite, though at reduced potency relative to clinically approved PDE5 inhibitors. The compound exhibits an EC50 value of 225 nM for inhibition of PDE5 in Wistar rat mesenteric arteries, assessed by measuring the increase in acetylcholine-induced relaxation in phenylephrine-precontracted vessels [1]. For context, clinically approved PDE5 inhibitors demonstrate substantially greater potency in recombinant human enzyme assays: sildenafil IC50 = 1.6-3.7 nM, tadalafil IC50 = 1.8-4.0 nM, and vardenafil IC50 = 0.091-0.14 nM [2].

PDE5 Inhibition Vascular Pharmacology In Vitro Bioassay

Ion Mobility Spectrometry Differentiation: Unique Fragmentation Signature Versus Sildenafils and Avanafil

N-Desethyl Acetildenafil and related acetildenafil analogues exhibit a characteristic ion mobility spectrometry (IMS) fragmentation pattern that fundamentally differentiates them from sildenafil-based and avanafil compounds. During IMS analysis, acetildenafils undergo partial fragmentation α to the carbonyl group along the C-N bond attaching the piperazine moiety, generating two distinct peaks: one for the intact molecular ion and one for a common fragment ion with reduced mobility (K₀ = 1.0280 cm² V⁻¹ s⁻¹) [1]. In contrast, sildenafils and avanafil each produce only a single molecular ion peak per compound, simplifying their IMS spectra but eliminating the characteristic dual-peak signature that enables specific identification of acetildenafil-derived adulterants [1].

Ion Mobility Spectrometry Rapid Screening Adulterant Detection Forensic Chemistry

Procurement Cost-Benefit Differentiation: Unlabeled Reference Standard Versus Protected Boc-Derivative

N-Desethyl Acetildenafil (CAS 147676-55-9) is commercially available as a pure reference standard with typical purity specifications of >95% by HPLC and catalog pricing structures (e.g., 2.5 mg at approximately $430 USD) that reflect its specialized application as a metabolite/impurity standard . In contrast, its N-Boc-protected derivative N-Boc-N-desethyl Acetildenafil (CAS 1246820-46-1, MW 538.64) serves a fundamentally different purpose: it is an intermediate in the synthesis of acetildenafil metabolites and a protected impurity standard used in synthetic route characterization and stability studies, not for direct quantification of the free metabolite in biological samples .

Reference Standard Procurement Impurity Profiling Cost Analysis Analytical Method Development

N-Desethyl Acetildenafil: Validated Application Scenarios for Analytical and Forensic Procurement


Regulatory Food Safety Testing: Quantification of Sildenafil-Type Adulterants per GB 31658.17-2021

N-Desethyl Acetildenafil reference standard is explicitly required for laboratories performing compliance testing under Chinese National Food Safety Standard GB 31658.17-2021, which mandates the determination of sildenafil-type drugs in animal-derived foods using LC-MS/MS with isotope internal standardization . The validated method achieves an LOD of 0.5 μg/kg and LOQ of 1.0 μg/kg for this specific analyte, with mandatory quality control requirements including matrix-matched calibration standards at LOQ, 2×LOQ, and 10×LOQ levels, and acceptance criteria of 70-120% recovery with RSD ≤15% . Laboratories substituting alternative PDE5 inhibitor standards would fail method validation and regulatory audit requirements.

Forensic Toxicology: Identification and Quantification of PDE5 Inhibitor Metabolites in Biological Matrices

In forensic casework involving suspected PDE5 inhibitor exposure or intoxication, N-Desethyl Acetildenafil serves as a key metabolite marker for confirming acetildenafil ingestion. The compound's PDE5 inhibitory activity (EC50 225 nM in rat mesenteric artery assays) confirms it is pharmacologically active, not an inert degradation product, necessitating its inclusion in comprehensive toxicological panels [1]. Validated LC-MS/MS methods for PDE5 inhibitors in human blood plasma, such as those achieving linear ranges of 5-1000 ng/mL for sildenafil and comparable ranges for metabolites, establish the analytical framework into which N-Desethyl Acetildenafil quantitation would be incorporated, with the unlabeled reference standard essential for generating calibration curves [2].

Dietary Supplement Adulteration Screening: Targeted LC-MS/MS Method Development

Regulatory and contract testing laboratories developing or validating methods for detecting illegal PDE5 inhibitor adulteration in sexual enhancement supplements must include N-Desethyl Acetildenafil in their analyte panels. UPLC-MS/MS methods validated for detecting acetildenafil alongside sildenafil, tadalafil, vardenafil, and pseudo-vardenafil demonstrate detection limits in the range of 0.25-0.43 mg/kg and recoveries of 97.2-104% with RSDs ≤1.1% [3]. N-Desethyl Acetildenafil, as the primary N-dealkylated metabolite of acetildenafil, is a critical confirmatory marker that distinguishes authentic acetildenafil adulteration from other sildenafil analogues. The compound's unique IMS dual-peak signature (intact ion plus K₀ = 1.0280 cm² V⁻¹ s⁻¹ fragment) provides an orthogonal, rapid screening approach complementary to LC-MS/MS confirmation [4].

Pharmaceutical Impurity Profiling: Acetildenafil Synthetic Route Characterization

In pharmaceutical research settings investigating the synthesis of acetildenafil or characterizing impurity profiles of sildenafil analogue preparations, N-Desethyl Acetildenafil serves as a process-related impurity and degradation product standard. The compound is explicitly categorized under pharmaceutical API drug impurities/metabolites by multiple reference standard suppliers . Its chromatographic behavior, characterized by HPLC purity specification of >95% and distinct retention properties on reversed-phase C18 columns due to the free piperazine secondary amine, differentiates it from the more lipophilic N-Boc-protected synthetic intermediate (CAS 1246820-46-1, MW 538.64) [5]. Procurement of the authentic free amine standard is essential for accurate peak identification in impurity profiling chromatograms and for meeting ICH Q3A/B guidelines regarding identification of impurities at levels ≥0.1%.

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